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6-(Trifluoromethylthio) nicotinonitrile

Cat. No.: B11757175
M. Wt: 204.17 g/mol
InChI Key: OLOBGFXLFZZVGW-UHFFFAOYSA-N
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Description

Significance of Organofluorine Chemistry in Advanced Synthetic Transformations and Material Science

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a pivotal area of modern chemical science. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. frontiersin.orgresearchoutreach.orgresearchgate.net This is due to the unique characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. mdpi.com

In the realm of material science , fluorinated compounds are integral to the development of a wide range of materials, from fluoropolymers with exceptional thermal and chemical stability to specialized liquid crystals and organic light-emitting diodes (OLEDs). mdpi.com The presence of fluorine can enhance properties such as thermal stability, chemical resistance, and hydrophobicity.

In synthetic transformations , the development of novel fluorination and fluoroalkylation methods has been a major focus. frontiersin.org These advancements have provided chemists with the tools to selectively introduce fluorine and fluorine-containing groups into complex molecules, enabling the synthesis of a diverse array of organofluorine compounds for various applications. rsc.org

The impact of organofluorine chemistry is particularly pronounced in the pharmaceutical and agrochemical industries . A significant percentage of modern drugs and pesticides contain fluorine, as its incorporation can lead to improved metabolic stability, increased bioavailability, and enhanced binding affinity to biological targets. frontiersin.orgnih.gov

Role of the Trifluoromethylthio (SCF3) Moiety in Modulating Molecular Properties for Synthetic Applications

The trifluoromethylthio (SCF3) group is a highly valued substituent in medicinal and agrochemical research due to its unique combination of properties that can significantly enhance the characteristics of a parent molecule. georganics.sk This moiety is recognized for its strong electron-withdrawing nature and its exceptionally high lipophilicity, even greater than that of the more common trifluoromethyl (CF3) group. nih.govchemicalbook.com

The key attributes and effects of the SCF3 group are summarized in the table below:

PropertyEffect on Molecular PropertiesReference
High Lipophilicity The SCF3 group is one of the most lipophilic functional groups, which can significantly improve a molecule's ability to cross cell membranes. This often leads to enhanced bioavailability and better pharmacokinetic profiles for drug candidates. nih.govchemicalbook.com
Electron-Withdrawing Nature As a potent electron-withdrawing group, the SCF3 moiety can decrease the electron density of the molecule. This can make the compound less susceptible to oxidative metabolism, thereby increasing its metabolic stability. georganics.skchemicalbook.com
Modulation of Physicochemical Properties The introduction of an SCF3 group can modulate a range of properties including pKa, dipole moment, and molecular conformation. These changes can influence a molecule's interaction with biological targets.
Increased Metabolic Stability By altering the electronic properties and sterically shielding adjacent positions, the SCF3 group can protect a molecule from enzymatic degradation, leading to a longer biological half-life. georganics.skchemicalbook.com

These properties make the trifluoromethylthio group a powerful tool for chemists seeking to optimize the biological activity and pharmacokinetic properties of new chemical entities.

Nicotinonitrile as a Versatile Heterocyclic Scaffold in Organic Synthesis

Nicotinonitrile, also known as 3-cyanopyridine, is a prominent heterocyclic scaffold in organic and medicinal chemistry. mdpi.comwikipedia.org Its pyridine (B92270) ring is a common feature in numerous natural products and synthetic drugs, while the nitrile group provides a versatile handle for a wide range of chemical transformations. mdpi.comnih.govekb.eg

The significance of the nicotinonitrile framework is highlighted by its presence in several marketed drugs, where it serves as a core structural component. ekb.egbeilstein-journals.org Its utility stems from several factors:

Diverse Biological Activities: Nicotinonitrile derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govekb.egresearchgate.net

Synthetic Accessibility: A variety of synthetic methods have been developed for the preparation and functionalization of the nicotinonitrile ring system, making it a readily accessible building block for chemists. researchgate.netresearchgate.net

Chemical Versatility: The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides, allowing for extensive structural diversification and the creation of libraries of related compounds for structure-activity relationship (SAR) studies. wikipedia.org

The combination of its proven biological relevance and synthetic tractability makes nicotinonitrile an attractive starting point for the design of novel bioactive molecules.

Overview of Research Trajectories for 6-(Trifluoromethylthio)nicotinonitrile and Related Pyridine Derivatives

While specific research dedicated solely to 6-(trifluoromethylthio)nicotinonitrile is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from studies on related trifluoromethylthio-substituted pyridine derivatives. The convergence of the potent trifluoromethylthio group and the biologically relevant nicotinonitrile scaffold suggests several promising avenues for investigation.

Research on trifluoromethyl- and trifluoromethylthio-substituted pyridines has been particularly active in the agrochemical and pharmaceutical sectors. researchoutreach.orgnih.gov For instance, trifluoromethylpyridine derivatives are key components in a number of commercial herbicides, insecticides, and fungicides. frontiersin.orgnih.gov The introduction of a trifluoromethyl group at the 6-position of the pyridine ring has been a notable trend in the development of new agrochemicals since 1990. nih.gov

Given this precedent, the primary research trajectories for 6-(trifluoromethylthio)nicotinonitrile would likely focus on:

Agrochemical Discovery: Investigating its potential as a herbicide, insecticide, or fungicide. The strong biological activity often associated with trifluoromethylthio-pyridines makes this a logical starting point.

Medicinal Chemistry: Exploring its utility as a scaffold for the development of new therapeutic agents. The SCF3 group's ability to enhance metabolic stability and cell permeability could be advantageous in designing new drug candidates. For example, derivatives of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid have been investigated as potential inhibitors of HIV-1 reverse transcriptase. mdpi.com

Material Science: While less common, the unique electronic properties conferred by the trifluoromethylthio group could warrant investigation into its potential use in the development of novel functional materials.

The synthesis of 6-(trifluoromethylthio)nicotinonitrile would likely involve the introduction of the SCF3 group onto a pre-existing nicotinonitrile ring or the construction of the pyridine ring from a trifluoromethylthio-containing precursor. Nucleophilic aromatic substitution on a suitably activated pyridine derivative, such as a fluorinated or chlorinated nicotinonitrile, with a trifluoromethanethiolate source is a plausible synthetic route. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F3N2S B11757175 6-(Trifluoromethylthio) nicotinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3F3N2S

Molecular Weight

204.17 g/mol

IUPAC Name

6-(trifluoromethylsulfanyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-2-1-5(3-11)4-12-6/h1-2,4H

InChI Key

OLOBGFXLFZZVGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C#N)SC(F)(F)F

Origin of Product

United States

Chemical Reactivity and Synthetic Transformations of 6 Trifluoromethylthio Nicotinonitrile Derivatives

Transformations Involving the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group is a key functional group that can undergo several important transformations, primarily oxidation and nucleophilic displacement.

The sulfur atom in the trifluoromethylthio group can be selectively oxidized to form the corresponding trifluoromethylsulfinyl (a sulfoxide) or trifluoromethylsulfonyl (a sulfone) groups. This transformation is significant as it alters the electronic properties of the pyridine (B92270) ring, making it more susceptible to nucleophilic attack. For instance, the oxidation of 2,3,5,6-tetrafluoro-4-trifluoromethylthiopyridine with chromium trioxide (CrO3) in concentrated sulfuric acid yields 2,3,5,6-tetrafluoro-4-trifluoromethylsulphonylpyridine. rsc.org Similarly, the oxidation of 2,4,6-trifluoro-3,5-bis(trifluoromethylthio)pyridine produces a mixture of 2,4,6-trifluoro-3,5-bis(trifluoromethylsulphonyl)pyridine and isomeric fluoro-3,5-bis(trifluoromethylsulphonyl)pyridinediols. rsc.org

The resulting trifluoromethylsulfonyl group is a strong electron-withdrawing group, which can facilitate subsequent reactions.

Table 1: Oxidation of Trifluoromethylthio Pyridines

Starting Material Oxidizing Agent Product(s) Reference
2,3,5,6-tetrafluoro-4-trifluoromethylthiopyridine CrO3 in conc. H2SO4 2,3,5,6-tetrafluoro-4-trifluoromethylsulphonylpyridine rsc.org

The trifluoromethylthio group can be displaced by strong nucleophiles, although this is less common than reactions involving the pyridine ring itself. The reactivity towards nucleophilic displacement can be enhanced by the presence of activating groups on the pyridine ring. For example, in pentafluoropyridine (B1199360) derivatives, the trifluoromethylthio group, along with fluorine atoms, can be substituted by nucleophiles like potassium thiophenolate and potassium phenolate. rsc.org The reaction of 2,3,5,6-tetrafluoro-4-trifluoromethylthiopyridine with these nucleophiles leads to the substitution of both fluorine and the CF3S group. rsc.org

Reactions at the Nicotinonitrile Scaffold

The nicotinonitrile scaffold, consisting of a pyridine ring with a nitrile (cyano) group, is amenable to a variety of transformations, including electrophilic and nucleophilic aromatic substitution, as well as functionalization of the nitrile group.

Electrophilic Aromatic Substitution (SEAr): Aromatic rings typically undergo electrophilic substitution. wikipedia.orglibretexts.org The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of activating substituents can facilitate these reactions. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com For pyridine derivatives, the position of substitution is influenced by the existing substituents. ijrar.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, a reaction that is less common for benzene. wikipedia.orglibretexts.org This reactivity is further enhanced by the presence of electron-withdrawing groups like the trifluoromethylthio and cyano groups. wikipedia.orglibretexts.org Nucleophilic aromatic substitution on pyridines is a common and important reaction in medicinal and agrochemical chemistry. nih.gov The reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized intermediate. libretexts.org However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.govnih.gov For pyridines, nucleophilic attack is favored at the positions ortho or para to the nitrogen atom because the negative charge in the intermediate can be effectively delocalized onto the nitrogen. wikipedia.org

In the context of 6-(trifluoromethylthio)nicotinonitrile, the trifluoromethylthio group at the 6-position and the cyano group at the 3-position influence the regioselectivity of nucleophilic attack.

The nitrile group (-CN) is a versatile functional group that can be converted into various other functionalities. researchgate.netnih.gov Common transformations of the nitrile group include:

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Reduction: Reduction of the nitrile group, for example with lithium aluminum hydride, yields a primary amine. researchgate.net

Addition of Nucleophiles: Organometallic reagents like Grignard reagents can add to the nitrile to form ketones after hydrolysis.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings. nih.gov

These transformations allow for the elaboration of the nicotinonitrile core into a wide array of derivatives with potential applications in various fields, including pharmaceuticals and materials science. nih.gov

Cascade Reactions and Rearrangements Involving Trifluoromethylthio-Substituted Pyridines

Cascade reactions, also known as tandem or domino reactions, allow for the formation of complex molecules from simple starting materials in a single synthetic operation. rsc.org These reactions are highly efficient as they minimize the number of purification steps and reduce waste. Trifluoromethyl-substituted pyridines can participate in such cascade reactions. For instance, a defluorinative multicomponent cascade reaction of trifluoromethylarenes has been developed using photoexcited palladium catalysis, which can be applied to pyridine substrates. nih.gov

Rearrangement reactions involving substituted pyridines can also lead to the formation of novel heterocyclic structures. While specific examples of cascade reactions and rearrangements directly involving 6-(trifluoromethylthio)nicotinonitrile are not extensively detailed in the provided search results, the reactivity of the trifluoromethylthio group and the nicotinonitrile scaffold suggests their potential to participate in such complex transformations.

Mechanistic Elucidation of Reaction Pathways

Radical Mechanism Investigations in Trifluoromethylthiolation

Radical pathways are frequently proposed in trifluoromethylthiolation reactions, particularly when utilizing reagents that can generate the trifluoromethylthio radical (•SCF₃). These mechanisms are characterized by the involvement of highly reactive radical intermediates that propagate a chain reaction.

Single Electron Transfer (SET) is a fundamental step that can initiate radical reactions in organofluorine chemistry. numberanalytics.com In the context of forming 6-(trifluoromethylthio)nicotinonitrile, a SET process can occur between an electron donor and a suitable trifluoromethylthiolating agent or a precursor to the nicotinonitrile radical. This transfer of a single electron generates radical ions, which then undergo further reactions to form the desired product. numberanalytics.com

The process typically begins with the transfer of an electron to an acceptor molecule, leading to the formation of a radical anion that can fragment to release the •SCF₃ radical. For instance, a photocatalyst or a transition metal in a low oxidation state can act as the electron donor. In reactions involving pyridine (B92270) derivatives, SET can lead to the formation of a pyridine radical cation, which is then attacked by a trifluoromethylthiol source. researchgate.net The generation of these fluorinated radicals via SET is a key step that enables the formation of complex fluorinated molecules with high efficiency. numberanalytics.com The feasibility and rate of SET processes are influenced by the redox potentials of the donor and acceptor species involved.

To experimentally verify the involvement of radical intermediates, radical trapping experiments are commonly employed. researchgate.netresearchgate.net These experiments introduce a "radical scavenger" or "radical trap," a molecule that reacts rapidly and irreversibly with radical species. If the addition of the scavenger significantly inhibits or completely quenches the reaction, it provides strong evidence for a radical-mediated pathway. A commonly used radical scavenger is 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). researchgate.net In the proposed synthesis of 6-(trifluoromethylthio)nicotinonitrile via a radical route, the introduction of TEMPO would be expected to form a stable TEMPO-SCF₃ adduct, thereby preventing the trifluoromethylthiolation of the nicotinonitrile ring.

Kinetic Isotope Effects (KIEs) are another powerful tool for mechanistic investigation, used to determine if a particular bond is broken in the rate-determining step of a reaction. libretexts.orgprinceton.eduwikipedia.org This is achieved by comparing the reaction rates of a substrate with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). libretexts.orgyoutube.com A primary KIE (kH/kD > 1) is observed when the C-H bond is cleaved in the rate-limiting step. princeton.edu In the direct C-H trifluoromethylthiolation of the nicotinonitrile precursor, a significant primary KIE would suggest that C-H bond activation is the slowest step. Conversely, the absence of a KIE (kH/kD ≈ 1) would indicate that C-H bond breaking occurs after the rate-determining step or not at all in the main pathway. youtube.com For some related trifluoromethylation reactions, inverse KIEs (kH/kD < 1) have been observed, suggesting a pre-equilibrium step involving the C-H/D bond before the rate-limiting step. acs.org

Mechanistic Probe Observation Interpretation
Radical Trapping (e.g., with TEMPO) Reaction is inhibited or quenched.Indicates the presence of radical intermediates in the reaction pathway. researchgate.net
Primary Kinetic Isotope Effect (KIE) kH/kD > 2C-H bond cleavage is likely part of the rate-determining step. princeton.edu
No Kinetic Isotope Effect kH/kD ≈ 1C-H bond cleavage is not involved in the rate-determining step. youtube.com
Inverse Kinetic Isotope Effect kH/kD < 1A rapid pre-equilibrium involving the C-H bond occurs before the rate-determining step. acs.org

Transition Metal-Catalyzed Reaction Mechanisms

Transition metals, particularly palladium and copper, are widely used to catalyze the formation of C-S bonds, offering high efficiency and selectivity under relatively mild conditions. These reactions typically proceed through well-defined catalytic cycles involving changes in the metal's oxidation state.

While the classic Pd(0)/Pd(II) cycle is common in cross-coupling reactions, the trifluoromethylthiolation of aryl halides or C-H bonds can also proceed via a Pd(II)/Pd(IV) catalytic cycle. researchgate.netnih.gov This pathway is often invoked when using electrophilic SCF₃ sources.

The proposed cycle for the synthesis of 6-(trifluoromethylthio)nicotinonitrile from a 6-halonicotinonitrile precursor could be envisioned as follows:

Oxidative Addition: The active Pd(II) catalyst reacts with an electrophilic trifluoromethylthiolating agent (e.g., N-trifluoromethylthiophthalimide) to form a Pd(IV)-SCF₃ intermediate.

Coordination and C-H Activation/Transmetalation: The nicotinonitrile substrate coordinates to the Pd(IV) center. This is followed by either direct C-H activation at the 6-position or transmetalation if a pre-functionalized substrate (like a boronic acid) is used.

Reductive Elimination: The final step is the C-S bond-forming reductive elimination from the Pd(IV) intermediate, which releases the 6-(trifluoromethylthio)nicotinonitrile product and regenerates the Pd(II) catalyst. figshare.com

Initial mechanistic studies on related palladium-catalyzed trifluoromethylthiolations of arenes have sometimes suggested that the C-H activation step is not the turnover-limiting step of the catalytic cycle. nih.govresearchgate.net

Copper catalysis is a cost-effective and powerful method for trifluoromethylthiolation. ias.ac.in These reactions often involve Cu(I) species and can proceed through various redox cycles, such as Cu(I)/Cu(III) or SET-based pathways. beilstein-journals.org

A plausible mechanism for the copper-catalyzed synthesis of 6-(trifluoromethylthio)nicotinonitrile from 6-halonicotinonitrile is:

Formation of a Cu-SCF₃ species: A Cu(I) salt reacts with a trifluoromethylthiol source (e.g., AgSCF₃ or TMSCF₃/S₈) to generate a key [CuSCF₃] intermediate. ias.ac.innih.gov

Oxidative Addition: The 6-halonicotinonitrile undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.

Reductive Elimination: This Cu(III) species then reductively eliminates the final product, 6-(trifluoromethylthio)nicotinonitrile, regenerating a Cu(I) species to continue the catalytic cycle.

Alternatively, a copper-mediated SET process can generate a trifluoromethylthio radical (•SCF₃), which then participates in a radical-chain mechanism or is captured by an aryl-copper intermediate. beilstein-journals.org

Catalyst System Proposed Key Intermediate Common Precursors Plausible Redox Cycle
Palladium Pd(IV)-Ar(SCF₃)6-halonicotinonitrile, Nicotinonitrile C-H bondPd(II) / Pd(IV)
Copper Cu(III)-Ar(SCF₃)6-halonicotinonitrile, Aryl boronic acidsCu(I) / Cu(III)
Copper (Radical) •SCF₃ radicalTMSCF₃, Umemoto's reagentCu(I) / Cu(II) via SET

In transition metal-catalyzed reactions, ligands play a pivotal role in modulating the reactivity and stability of the metal center. figshare.com Ligand exchange dynamics are critical at various stages of the catalytic cycle.

In palladium-catalyzed trifluoromethylthiolation, the choice of ligand can significantly influence the rates of oxidative addition and reductive elimination. figshare.com For example, electron-rich, bulky phosphine (B1218219) ligands can promote the oxidative addition of aryl halides to a Pd(0) center and facilitate the final reductive elimination step from the Pd(II) or Pd(IV) intermediate. mit.edu The ligand's coordination and dissociation from the metal center must be finely balanced to allow for substrate binding and product release without deactivating the catalyst. Studies have shown that specific ligands, such as XantPhos or DtBuPF, can be particularly effective in promoting Ar–SCF₃ reductive elimination. figshare.com In some cases, electron-poor ligands can render the palladium catalyst more electrophilic and reactive towards C-H activation. msu.edu

Ionic Mechanisms in Fluorinated Compound Transformations

Transformations involving 6-(trifluoromethylthio)nicotinonitrile can often be rationalized through ionic mechanisms, particularly those characteristic of electron-deficient aromatic systems. The pyridine ring, especially when substituted with strong electron-withdrawing groups like nitrile (-CN) and trifluoromethylthio (-SCF3), is highly susceptible to nucleophilic attack.

A predominant ionic pathway for the transformation of 6-(trifluoromethylthio)nicotinonitrile is the nucleophilic aromatic substitution (SNAr) . This mechanism typically proceeds in a two-step addition-elimination sequence.

Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group. In the case of a precursor to 6-(trifluoromethylthio)nicotinonitrile, such as a 6-halo-nicotinonitrile, the trifluoromethylthiolate anion (CF3S⁻) can act as the nucleophile. Conversely, if the trifluoromethylthio group is already in place, another nucleophile can attack a different position on the ring, provided a leaving group is present. The attack results in the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitrile group and the nitrogen atom of the pyridine ring.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.

The stability of the Meisenheimer intermediate is a key factor in the feasibility of the SNAr reaction. For pyridine derivatives, the ring nitrogen plays a crucial role in stabilizing the negative charge, especially when the attack occurs at the ortho or para positions relative to the nitrogen. In 6-(trifluoromethylthio)nicotinonitrile, the trifluoromethylthio group is at a position equivalent to ortho to the ring nitrogen, which effectively stabilizes the anionic intermediate.

Recent studies on nucleophilic aromatic substitutions have also proposed the existence of concerted mechanisms , where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. nih.gov While the classical two-step mechanism is widely accepted for highly activated systems, a concerted pathway may be operative depending on the specific reactants and conditions. nih.gov For substitutions on pyridines and other heterocycles, computational studies suggest that concerted mechanisms might be more common than previously thought, particularly with good leaving groups. nih.gov

Below is an interactive data table summarizing the key features of the SNAr mechanism relevant to 6-(trifluoromethylthio)nicotinonitrile.

FeatureDescriptionRelevance to 6-(Trifluoromethylthio)nicotinonitrile
Substrate Electron-deficient aromatic ring with a good leaving group.The pyridine ring is activated by the -CN and -SCF3 groups.
Nucleophile An electron-rich species.Can be the CF3S⁻ anion in its synthesis or other nucleophiles in subsequent reactions.
Mechanism Typically a two-step addition-elimination process.Formation of a resonance-stabilized Meisenheimer intermediate.
Intermediate Anionic, non-aromatic complex.The negative charge is stabilized by the ring nitrogen and the -CN group.
Rate-Determining Step Usually the formation of the Meisenheimer intermediate.The stability of this intermediate dictates the reaction rate.

Influence of Stereochemistry and Geometric Factors on Reaction Outcome

The stereochemistry and geometry of reactants and intermediates can exert a significant influence on the outcome of reactions involving 6-(trifluoromethylthio)nicotinonitrile and its derivatives. These factors can dictate the regioselectivity and stereoselectivity of transformations.

Geometric Factors:

Geometric isomerism in precursors or reagents can lead to different product outcomes. For instance, in a synthesis involving a carbon-carbon double bond in a side chain attached to the nicotinonitrile core, the E/Z configuration of the double bond could influence the accessibility of the reactive site or the stereochemistry of the product if the double bond participates in the reaction.

More pertinent to the core structure is the regioselectivity of substitution on the pyridine ring. The positions of the substituents on the nicotinonitrile ring are a critical geometric factor. The synthesis of trifluoromethylthio-substituted pyridines often requires precise control to achieve the desired isomer. For example, methods have been developed for the C3-selective trifluoromethylthiolation of pyridines through the generation of nucleophilic dihydropyridine (B1217469) intermediates. nih.govacs.org This highlights that the inherent electronic properties of the pyridine ring can be modulated by reagents to direct substitution to a specific position, overriding the typical preference for attack at the positions ortho or para to the nitrogen.

The table below illustrates how geometric factors can influence synthetic strategies for related compounds.

Geometric FactorInfluence on Reaction OutcomeExample
Regioselectivity Determines the position of functionalization on the pyridine ring.Borane-catalyzed hydroboration can generate dihydropyridine intermediates that favor C3-functionalization. nih.govacs.org
Substituent Position Affects the electronic properties and steric hindrance of the ring.The ortho- and para-directing influence of the ring nitrogen in SNAr reactions.
E/Z Isomerism Can affect the reactivity and stereochemical outcome of side-chain modifications.Different geometric isomers of a precursor may lead to different diastereomeric products.

Stereochemical Factors:

While 6-(trifluoromethylthio)nicotinonitrile itself is achiral, stereochemistry can play a crucial role in its reactions if it is modified to include chiral centers or if it reacts with chiral reagents.

Substrate-Controlled Stereoselectivity: If a chiral center is introduced into a derivative of 6-(trifluoromethylthio)nicotinonitrile, it can direct the stereochemical outcome of a subsequent reaction. For example, a chiral center in a side chain could direct a reduction or oxidation of another functional group on that chain, leading to a preponderance of one diastereomer. This concept, known as exocyclic stereocontrol, has been shown to be effective in directing reactions on heterocyclic systems. nih.gov

Reagent-Controlled Stereoselectivity: The use of chiral catalysts or reagents can induce enantioselectivity in reactions involving the 6-(trifluoromethylthio)nicotinonitrile scaffold. For instance, an asymmetric reduction of the nitrile group or a catalytic reaction involving a prochiral center on a side chain could yield a non-racemic product.

The influence of stereochemistry is often rationalized by considering the steric and electronic interactions in the transition state. A chiral catalyst, for example, creates a chiral environment around the substrate, making one pathway to a specific enantiomer energetically more favorable than the pathway to its mirror image.

Theoretical and Computational Chemistry in the Study of 6 Trifluoromethylthio Nicotinonitrile

Density Functional Theory (DFT) Calculations for Reaction Mechanism Prediction and Validation

There are no specific studies that have employed Density Functional Theory (DFT) to predict or validate the reaction mechanisms involving 6-(Trifluoromethylthio)nicotinonitrile. DFT calculations are a cornerstone of computational chemistry for elucidating reaction pathways, allowing researchers to map out the step-by-step transformation of reactants into products. Such studies provide critical information on the feasibility and nature of chemical reactions. For 6-(Trifluoromethylthio)nicotinonitrile, this area remains to be investigated.

Elucidation of Transition States and Energetic Profiles

The characterization of transition states and the calculation of complete energetic profiles for reactions involving 6-(Trifluoromethylthio)nicotinonitrile have not been reported. Identifying the geometry and energy of transition states is crucial for determining the kinetics of a reaction. The energetic profile, which maps the energy of the system along the reaction coordinate, provides a visual representation of the energy barriers and intermediates, offering a deeper understanding of the reaction dynamics. This fundamental computational analysis has not been performed for this specific compound.

Investigation of Stereochemical Control Mechanisms

No computational investigations into the mechanisms of stereochemical control for reactions of 6-(Trifluoromethylthio)nicotinonitrile are available. Many chemical reactions can produce multiple stereoisomers, and computational studies are often used to understand why one isomer is formed preferentially over another. This involves analyzing the transition states leading to different stereochemical outcomes. For 6-(Trifluoromethylthio)nicotinonitrile, the factors governing the stereoselectivity of its potential reactions have not been computationally explored.

Computational Analysis of Electronic Properties and Reactivity Descriptors

A detailed computational analysis of the electronic properties and reactivity descriptors for 6-(Trifluoromethylthio)nicotinonitrile is absent from the scientific literature. Such studies typically involve calculating properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and various reactivity indices derived from DFT. These descriptors are essential for predicting the chemical reactivity, stability, and potential interaction sites of a molecule. Without these computational data, a fundamental understanding of the chemical nature of 6-(Trifluoromethylthio)nicotinonitrile from a theoretical perspective is limited.

Applications in Advanced Organic Synthesis and Building Block Chemistry

6-(Trifluoromethylthio)nicotinonitrile as a Versatile Intermediate for Complex Molecule Construction

The general synthetic utility of trifluoromethyl-containing pyridines is well-documented in the development of active ingredients for crop protection and pharmaceuticals. These building blocks are typically synthesized through methods like chlorine/fluorine exchange or the construction of the pyridine (B92270) ring from a trifluoromethyl-containing precursor. nih.gov The presence of the trifluoromethylthio group is thought to confer a combination of desirable physicochemical properties, making intermediates like 6-(Trifluoromethylthio)nicotinonitrile valuable in discovery chemistry. nih.gov

Synthesis of Chiral Trifluoromethylthio-Containing Compounds

The development of methods for asymmetric synthesis is crucial for producing enantiomerically pure compounds, a standard requirement for modern pharmaceuticals. While specific applications starting directly from 6-(Trifluoromethylthio)nicotinonitrile are not extensively documented, the synthesis of chiral molecules containing the trifluoromethylthio group is an area of active research. nih.gov General strategies often involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of a reaction. researchgate.net

For a molecule like 6-(Trifluoromethylthio)nicotinonitrile, asymmetric synthesis could be approached by reactions targeting the pyridine ring or the nitrile group. For instance, a chiral reducing agent could convert the nitrile to a chiral primary amine. Alternatively, catalytic asymmetric reactions on the pyridine ring, guided by a chiral ligand, could install a stereocenter. The synthesis of chiral piperazinyl benzonitriles has been achieved through methods such as the Buchwald-Hartwig C-N coupling reaction, which can proceed without disturbing existing chiral centers. nih.gov Such strategies could theoretically be adapted for pyridine-based nitriles to generate novel chiral compounds.

Table 1: General Approaches to Asymmetric Synthesis Relevant to SCF3-Containing Heterocycles

Method Description Potential Application
Chiral Catalysis Use of a chiral metal-ligand complex to catalyze a reaction, inducing enantioselectivity. Asymmetric reduction of the pyridine ring or addition to the nitrile.
Chiral Pool Synthesis Starting from a readily available enantiopure natural product, such as an amino acid or sugar. nih.gov A chiral starting material could be elaborated to include the trifluoromethylthio-pyridine moiety.
Resolution Separation of a racemic mixture into its constituent enantiomers. Kinetic resolution of a derivative of 6-(Trifluoromethylthio)nicotinonitrile.

Development of Novel Fluorinated Heterocycles with Defined Structural Motifs

Building blocks like 6-(Trifluoromethylthio)nicotinonitrile are instrumental in the synthesis of novel fluorinated heterocycles. The combination of a pyridine ring, a nitrile, and an SCF3 group offers a template that can be elaborated into more complex heterocyclic systems. For example, the nitrile group can participate in cyclization reactions to form fused ring systems, such as triazolopyridines or pyridopyrimidines. The synthesis of nicotinonitrile derivatives is a well-established field, often utilizing multi-component reactions to build highly functionalized pyridine systems. researchgate.net

The strategic incorporation of fluorine is a major trend in drug discovery, and the fusion of a heterocyclic framework with a fluorine-containing group like trifluoromethylthio often leads to compounds with enhanced therapeutic potential. nih.gov Research in this area focuses on developing new synthetic routes to access these complex structures efficiently. The reactivity of the pyridine nucleus in 6-(Trifluoromethylthio)nicotinonitrile allows for functionalization at various positions, enabling the creation of libraries of novel fluorinated heterocycles for biological screening.

Strategic Incorporation of Trifluoromethylthio-Pyridines into Synthetic Pathways

The decision to incorporate a trifluoromethylthio-pyridine moiety into a synthetic pathway is driven by the desirable properties this group imparts on the final molecule. The trifluoromethylthio group is highly lipophilic (Hansch parameter π = 1.44) and is a strong electron-withdrawing group, which can significantly influence the pharmacokinetics and pharmacodynamics of a drug candidate. nih.gov It can improve metabolic stability by blocking sites susceptible to oxidative metabolism and enhance binding affinity to biological targets through favorable interactions.

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Trifluoromethylthiolation Methodologies

The synthesis of molecules like 6-(Trifluoromethylthio)nicotinonitrile hinges on the effective introduction of the SCF3 moiety onto the pyridine (B92270) ring. Traditional methods for trifluoromethylthiolation often rely on harsh conditions or hazardous reagents. nih.gov Consequently, a major research thrust is the development of more sustainable and efficient synthetic protocols. Recent advancements in photoredox catalysis, in particular, offer promising avenues. researchgate.net

Visible-light-mediated methods are gaining traction as they operate under mild conditions and often obviate the need for stoichiometric, aggressive reagents. rsc.org For instance, the use of photocatalysts like the decatungstate anion has proven effective for the trifluoromethylthiolation of various C-H bonds, a strategy that could potentially be adapted for the direct functionalization of a nicotinonitrile precursor. researchgate.net Another sustainable approach involves the trifluoromethylthiolation of aryldiazonium salts, which can be generated in situ from the corresponding amino group. rsc.org This would be a highly relevant strategy for synthesizing 6-(Trifluoromethylthio)nicotinonitrile from 6-aminonicotinonitrile.

Green chemistry principles are also being applied through the development of novel catalytic systems, such as nanomagnetic metal-organic frameworks, which facilitate easier catalyst separation and reuse in the synthesis of nicotinonitrile derivatives. nih.gov The development of such methodologies is crucial for the environmentally benign and cost-effective production of SCF3-containing compounds.

Table 1: Comparison of Modern Trifluoromethylthiolation Methodologies

Methodology Catalyst/Reagent Type Key Advantages Potential Applicability to Nicotinonitrile
Photoredox Catalysis Organic Dyes, Decatungstate Anion Mild reaction conditions, high functional group tolerance, utilizes visible light. researchgate.net Direct C-H trifluoromethylthiolation of the pyridine ring.
Diazonium Salt Conversion S-Trifluoromethyl benzenesulfonothioate Converts readily available amino groups to SCF3 groups under mild, photocatalytic conditions. rsc.org Synthesis from 6-aminonicotinonitrile.
Electrophilic Thiolation Munavalli’s reagent (Phth-SCF3) Effective for trapping alkyl radicals generated via photocatalysis. researchgate.net Could be used in radical-based synthetic routes.

Exploration of New Reactivity Modes for the Trifluoromethylthio Group on Nicotinonitrile Scaffolds

The trifluoromethylthio group is known for its strong electron-withdrawing nature and high lipophilicity. chemenu.com On the nicotinonitrile scaffold, the SCF3 group at the 6-position significantly influences the electronic properties of the pyridine ring, making it more electron-deficient. This electronic modulation is expected to activate the ring towards nucleophilic aromatic substitution reactions, providing a handle for further functionalization.

A frontier in the reactivity of trifluoromethylated compounds is the selective activation and functionalization of the C-F bonds. baranlab.org While the C-F bonds in the CF3 group are exceptionally strong, recent progress has shown that under specific catalytic conditions, these bonds can be transformed. nih.govchemrxiv.org Exploring the defluorinative functionalization of the SCF3 group on the nicotinonitrile ring could unlock unprecedented chemical transformations, allowing the conversion of the trifluoromethylthio moiety into other valuable functional groups. researchgate.net Such reactivity would dramatically expand the synthetic utility of 6-(Trifluoromethylthio)nicotinonitrile as a versatile building block. The chemical and intellectual challenges of C-F bond activation are considered comparable to those of C-H activation, highlighting the novelty of this research area. baranlab.org

Integration of 6-(Trifluoromethylthio)nicotinonitrile in Advanced Polyfunctional Architectures

The nicotinonitrile framework is a privileged scaffold in medicinal chemistry, forming the core of several marketed drugs. researchgate.netekb.eg Its ability to participate in various biological interactions makes it an attractive starting point for drug discovery. The introduction of an SCF3 group is a well-established strategy to enhance a molecule's metabolic stability, cell membrane permeability, and bioavailability. chemenu.com

Therefore, 6-(Trifluoromethylthio)nicotinonitrile represents a highly valuable building block for the construction of advanced polyfunctional architectures with potential therapeutic applications. By leveraging the reactivity of the nitrile group (e.g., reduction to an amine or hydrolysis to a carboxylic acid) and the potential for substitution on the pyridine ring, this compound can be elaborated into more complex molecules. Its integration into larger structures could lead to the development of novel candidates for kinase inhibitors, anticancer agents, or treatments for central nervous system disorders, areas where both nicotinonitriles and fluorinated compounds have shown significant promise. chemenu.comresearchgate.net The synthesis of trifluoromethyl-containing pyridines and their application in biologically active molecules is an area of active research. researchgate.net

Interdisciplinary Research at the Interface of Synthetic Chemistry and Related Fields

The unique properties of 6-(Trifluoromethylthio)nicotinonitrile position it as an ideal candidate for interdisciplinary research that bridges synthetic chemistry with biology, medicinal chemistry, and materials science. The exploration of fluorine chemistry, in particular, has increasingly evolved at the multidisciplinary interface of chemistry and biology. acs.org

In medicinal chemistry, the compound can serve as a key intermediate for creating libraries of novel bioactive molecules for high-throughput screening. Its distinctive combination of a polar, hydrogen-bond-accepting nitrile and pyridine nitrogen with a nonpolar, highly lipophilic SCF3 group presents an interesting profile for probing interactions with biological targets like enzymes and receptors.

In materials science, the incorporation of fluorinated groups can significantly alter the electronic and physical properties of organic materials. The strong dipole moment and electron-withdrawing nature of the functional groups in 6-(Trifluoromethylthio)nicotinonitrile could be exploited in the design of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics. Future research will likely involve collaborations between synthetic chemists, pharmacologists, and materials scientists to fully realize the potential of this versatile molecule.

Q & A

Basic: What synthetic methodologies are reported for preparing 6-(Trifluoromethylthio)nicotinonitrile, and how can reaction conditions be optimized?

Answer:
The synthesis of 6-(Trifluoromethylthio)nicotinonitrile typically involves nucleophilic aromatic substitution or transition-metal-catalyzed reactions. For example, nickel-catalyzed decarbonylative protocols (used for analogous fluoroalkyl thioethers) can introduce the trifluoromethylthio (-SCF₃) group to pyridine derivatives. Key considerations include:

  • Catalyst selection : Nickel complexes with phosphine ligands (e.g., dppf) enhance reactivity for SCF₃ incorporation .
  • Reagent optimization : Using phosphoryl chloride (POCl₃) in dichloromethane under reflux (85°C, 5 hours) has achieved high yields (91%) for structurally related nicotinonitriles .
  • Purification : Column chromatography or recrystallization (e.g., from dichloromethane/hexane) is recommended to isolate the product from unreacted starting materials or byproducts .

Advanced: How does the electronic effect of the trifluoromethylthio group influence the reactivity of 6-(Trifluoromethylthio)nicotinonitrile in cross-coupling reactions?

Answer:
The -SCF₃ group is a strong electron-withdrawing substituent, which:

  • Deactivates the pyridine ring , reducing susceptibility to electrophilic attack but enhancing regioselectivity in nucleophilic substitutions.
  • Directs reactions to specific positions : Meta-directing effects are observed in nitration or halogenation, as seen in related nicotinonitrile derivatives .
  • Facilitates C–H functionalization : The electron-deficient ring can undergo palladium-catalyzed coupling (e.g., Suzuki-Miyaura) at the 4-position, as demonstrated in analogues like 2-amino-4-aryl-nicotinonitriles .
    Experimental validation via DFT calculations is recommended to map charge distribution and predict reactive sites .

Basic: What spectroscopic techniques are critical for characterizing 6-(Trifluoromethylthio)nicotinonitrile, and what spectral markers should researchers prioritize?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : The SCF₃ group causes deshielding of adjacent protons. For example, in 2-amino-4-aryl-nicotinonitriles, aromatic protons resonate at δ 7.35–8.42 ppm in DMSO-d₆ . The nitrile (C≡N) carbon appears near δ 116–120 ppm in ¹³C NMR .
  • IR Spectroscopy : A sharp peak at ~2220–2240 cm⁻¹ confirms the nitrile group, while S–CF₃ vibrations appear at ~700–750 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak matching the exact mass (e.g., C₇H₃F₃N₂S: calc. 200.00) .

Advanced: What strategies address regioselectivity challenges in functionalizing the pyridine ring of 6-(Trifluoromethylthio)nicotinonitrile?

Answer:
Regioselectivity is governed by:

  • Substituent directing effects : The -SCF₃ group directs electrophiles to the 4-position, while electron-donating groups (e.g., -NH₂) favor 2- or 6-position reactivity .
  • Catalyst design : Palladium catalysts with bulky ligands (e.g., t-Bu₃P) improve selectivity in cross-coupling reactions .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during halogenation or amination .
    Case studies on 6-(trifluoromethyl)nicotinonitrile derivatives suggest iterative optimization of stoichiometry and reaction time to suppress dimerization or over-functionalization .

Basic: What are common impurities in 6-(Trifluoromethylthio)nicotinonitrile synthesis, and how are they identified?

Answer:
Typical impurities include:

  • Unreacted intermediates : Residual 6-chloronicotinonitrile or trifluoromethylthiolating agents (e.g., AgSCF₃). These are detected via TLC (Rf comparison) or HPLC .
  • Byproducts : Dehalogenated products (e.g., des-chloro derivatives) or oxidized species (e.g., sulfones). ¹⁹F NMR can distinguish SCF₃ (δ ~ −40 ppm) from SO₂CF₃ (δ ~ −65 ppm) .
  • Solvent residues : Dichloromethane or POCl₃ traces are identified via GC-MS .

Advanced: How can computational modeling guide the design of 6-(Trifluoromethylthio)nicotinonitrile derivatives for medicinal chemistry applications?

Answer:

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
  • Docking simulations : Model interactions with biological targets (e.g., kinases) using crystallographic data from nicotinonitrile-protein complexes .
  • SAR analysis : Correlate substituent electronic profiles (Hammett σ values) with bioactivity, as shown for 4-aryl-6-(trifluoromethyl)nicotinonitriles in kinase inhibition .

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